REACTION_CXSMILES
|
[O-]CC.[Na+].[C:5]([O:13][CH2:14][CH3:15])(=[O:12])[CH2:6][C:7]([O:9]CC)=O.[O:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[CH:21]=[CH:22][C:23](=[O:25])[CH3:24]>>[O:9]=[C:7]1[CH2:24][C:23](=[O:25])[CH2:22][CH:21]([C:17]2[O:16][CH:20]=[CH:19][CH:18]=2)[CH:6]1[C:5]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1|
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Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C=CC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
After the addition the mixture
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Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 1 minute
|
Duration
|
1 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 17 hrs
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
and cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated sodium enolate salt (of formula III) was collected by filtration
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
DISSOLUTION
|
Details
|
dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
After washing the organic layer with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulphate, removal of solvents under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(C(CC(C1)=O)C=1OC=CC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |